N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide
Description
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)13-6-8-14(9-7-13)18-15(19)11-20-16-5-3-4-10-17-16/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITUAOUZGCKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-isopropylphenylamine with 2-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Acylation: The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-2-(2-pyridinylthio)acetamide
- N-(4-isopropylphenyl)-2-(2-pyridinylsulfinyl)acetamide
- N-(4-isopropylphenyl)-2-(2-pyridinylsulfonyl)acetamide
Uniqueness
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Biological Activity
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore for drug design. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes an isopropylphenyl group and a pyridinylsulfanyl moiety, contributing to its unique properties. The synthesis typically involves:
- Formation of Intermediate : Reaction of 4-isopropylphenylamine with 2-chloropyridine-2-thiol in the presence of a base (e.g., potassium carbonate).
- Acylation : The intermediate undergoes acylation with acetic anhydride or acetyl chloride to yield the final product.
Biological Activity
This compound has been investigated for various biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : Preliminary research indicates potential analgesic properties, which could be beneficial in pain management therapies .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, leading to various physiological effects. Its precise mechanism remains under investigation, but it is hypothesized to influence biochemical pathways related to pain and inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound can affect the viability of certain cancer cell lines. For example, compounds structurally similar to this compound have shown significant inhibitory activity against human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | CA IX | TBD | TBD |
| Similar Compounds | CA IX | 51.6 - 99.6 | Reduced cell viability |
Case Studies
- Case Study on Pain Management : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in clinical pain management.
- Anti-inflammatory Activity Assessment : Another research effort focused on the anti-inflammatory properties of the compound in a model of induced inflammation. The compound significantly reduced markers of inflammation, indicating promise for therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
